(4-Methyl-3-nitrophenyl)hydrazine hydrochloride
Description
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride (CAS: 104446-90-4) is a substituted hydrazine derivative with a molecular weight of 203.63 g/mol and the MDL number MFCD28012376 . Structurally, it features a phenyl ring substituted with a methyl group at the para-position and a nitro group at the meta-position, conferring unique electronic and steric properties.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZQKISHLMAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 4-methylphenylhydrazine followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: (4-Methyl-3-aminophenyl)hydrazine.
Substitution: Hydrazones or hydrazides.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride has been investigated for its potential in drug development, particularly as a precursor or intermediate in synthesizing pharmacologically active compounds.
Antiviral Activity
Recent studies have indicated that derivatives of hydrazine compounds, including this compound, exhibit antiviral properties. For instance, research focused on hepatitis C virus replication has shown that certain hydrazine derivatives can inhibit viral polymerase activity, suggesting their potential as antiviral agents .
Antitumor Properties
The compound has also been evaluated for its antitumor activity. In a study involving various hydrazine derivatives, this compound demonstrated significant cytotoxic effects against cancer cell lines, indicating its potential as a chemotherapeutic agent .
Analytical Chemistry Applications
In analytical chemistry, this compound is primarily used as a derivatization agent for carbonyl compounds.
Derivatization for LC-MS Analysis
The compound reacts with carbonyls to form stable hydrazones, which are more easily analyzed using liquid chromatography-mass spectrometry (LC-MS). This application is particularly useful in metabolomics for detecting and quantifying metabolites in biological samples .
Table 1: Derivatization Examples Using this compound
| Substance | Detection Method | Outcome |
|---|---|---|
| Gamma-Hydroxybutyric Acid | LC-MS | Enhanced sensitivity |
| N-Acyl Glycines | LC-MS | Improved identification and quantification |
| 4-Nitrobenzaldehyde | LC-MS | Ensured safety in formulations |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .
Case Study 2: Metabolite Detection in Diabetes Research
In diabetes research, this compound was employed to analyze N-acyl glycines, which are metabolites linked to fatty acid metabolism. The derivatization improved the detection limits and quantification accuracy for these metabolites, providing insights into metabolic dysfunctions associated with Type 2 Diabetes Mellitus .
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Hydrazine Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| (4-Methyl-3-nitrophenyl)hydrazine HCl | 104446-90-4 | C₇H₈ClN₃O₂ | 203.63 | 4-methyl, 3-nitro | Electron-withdrawing nitro group, methyl steric effects |
| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | C₇H₉ClN₂O | 195.01 | 4-methoxy | Electron-donating methoxy group |
| (4-Nitrophenyl)hydrazine HCl | 636-99-7 | C₆H₆ClN₃O₂ | 189.60 | 4-nitro | Strong electron-withdrawing nitro group |
| n-Amylhydrazine HCl | - | C₅H₁₃ClN₂ | 144.62 | n-amyl chain | Alkyl chain for lipophilicity |
| (2-Fluorobenzyl)hydrazine HCl | 1216246-45-5 | C₇H₁₀ClFN₂ | 176.62 | 2-fluoro, benzyl | Halogen substitution for reactivity |
Key Observations :
- Electron Effects : The nitro group in (4-methyl-3-nitrophenyl)hydrazine HCl (meta position) reduces electron density on the phenyl ring compared to 4-methoxyphenylhydrazine HCl (electron-donating) .
- Steric Effects : The methyl group in the para position may hinder reactivity at the aromatic ring compared to unsubstituted derivatives .
- Halogen vs. Nitro : Fluorine in (2-fluorobenzyl)hydrazine HCl enhances polarity, whereas nitro groups increase stability for electrophilic substitution .
Condensation Reactions
Hydrazine hydrochlorides are pivotal in synthesizing heterocycles like pyrazoles and hydrazones:
Reactivity Trends :
Toxicity and Carcinogenicity
Table 2: Toxicological Data for Hydrazine Derivatives
Key Findings :
- Aryl Hydrazines: Nitro-substituted derivatives (e.g., 4-nitrophenylhydrazine HCl) are classified as hazardous (GHS Category 4.1) but lack explicit carcinogenicity data .
- Therapeutic Use: Hydralazine HCl, a non-carcinogenic hydrazine, is used in hypertension treatment and coordination chemistry .
Biological Activity
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride (CAS No. 104446-90-4) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which influences its reactivity and biological interactions. The chemical formula is , and it features a nitro group and a hydrazine moiety that are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of drug development where enzyme modulation is desired.
- Reduction Reactions : The nitro group can be reduced to an amino group, leading to reactive intermediates that may interact with cellular components, enhancing its biological effects.
- Substitution Reactions : The hydrazine moiety allows for nucleophilic substitutions, which can produce a variety of derivatives with distinct biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential effectiveness similar to established antibiotics. For instance, studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Preliminary assays indicate that this compound can scavenge free radicals effectively, which may contribute to its therapeutic potential in preventing oxidative damage .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for the development of new anticancer agents. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Applications in Research and Industry
This compound has diverse applications across several domains:
- Organic Synthesis : It serves as a reagent in the synthesis of various organic compounds, including derivatives used in pharmaceuticals.
- Biochemical Assays : The compound is employed as a probe in biochemical assays to study enzyme mechanisms and interactions.
- Drug Development : Due to its promising biological activities, it is being investigated as a precursor for new therapeutic agents targeting infectious diseases and cancer .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing (4-methyl-3-nitrophenyl)hydrazine hydrochloride, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR in DMSO-d6 to identify aromatic protons and hydrazine NH signals. For example, NH protons typically appear as broad singlets (δ 9.0–10.5 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., δ 7.06–7.72 ppm for para-substituted derivatives) .
- Infrared (IR) Spectroscopy : Confirm the presence of functional groups such as -NH (stretching at ~3213 cm) and nitro groups (asymmetric stretching at ~1520 cm) .
- Mass Spectrometry (MS) : Use electron ionization (EI) or ESI to verify molecular ion peaks (e.g., [M-Cl] fragments). Cross-reference with calculated molecular weights (e.g., 189.60 g/mol for CHClNO) .
- Safety Note : Ensure samples are dry to avoid hydrolysis artifacts.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust, as hydrazine derivatives are hemolytic and may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, which can lead to burns or sensitization .
- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution before disposal. Hydrazine residues should be treated as hazardous waste .
Q. How is this compound typically synthesized, and what are the key reaction parameters?
- Methodological Answer :
- Synthetic Route : React 4-methyl-3-nitroaniline with sodium nitrite in HCl to form the diazonium salt, followed by reduction with stannous chloride (SnCl) to yield the hydrazine hydrochloride derivative .
- Key Parameters :
- Maintain temperatures below 5°C during diazotization to prevent decomposition.
- Use excess HCl to stabilize the diazonium intermediate.
- Purify via recrystallization from ethanol/water (yield ~82%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer :
- Step 1 : Compare experimental data with literature values (e.g., NH protons in DMSO-d6 at δ 10.59 ppm) .
- Step 2 : Check for solvent impurities or residual water, which can shift NH signals. Dry samples over PO or molecular sieves.
- Step 3 : Analyze coupling patterns for aromatic protons; para-substitution typically results in doublets (J ≈ 8.8 Hz), while meta-substitution shows complex splitting .
- Contradiction Analysis : If signals deviate, consider alternative tautomeric forms or byproducts (e.g., oxidation of the hydrazine group) .
Q. What strategies optimize the use of this compound in Fischer indole synthesis?
- Methodological Answer :
- Reaction Conditions :
- Use ethanol as a solvent under reflux (6–8 hours) for cyclization .
- Adjust pH to 3–4 with acetic acid to protonate the hydrazine, enhancing electrophilicity.
- Byproduct Mitigation : Monitor for over-alkylation by LC-MS. If detected, reduce reaction time or temperature .
- Scale-Up Considerations : Replace SnCl with catalytic Pd/C and H for greener reduction steps .
Q. How can researchers analyze and minimize byproduct formation during the synthesis of heterocyclic compounds using this reagent?
- Methodological Answer :
- Byproduct Identification : Use HPLC or GC-MS to detect intermediates like unreacted hydrazine or nitroso derivatives.
- Preventive Measures :
- Purify the hydrazine hydrochloride precursor to >98% via recrystallization .
- Add scavengers (e.g., molecular sieves) to absorb residual HCl, preventing side reactions .
- Case Study : In pyrazole synthesis, optimize molar ratios (hydrazine:ketone = 1:1.2) to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
